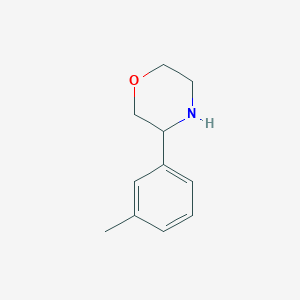

3-(3-Methylphenyl)morpholine

Description

Significance of Morpholine (B109124) Scaffolds in Modern Chemical Science

The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govnih.gov The unique structural and physicochemical properties of the morpholine ring contribute to its broad utility. The presence of the nitrogen atom often imparts basicity, allowing for favorable interactions with biological targets, while the oxygen atom can participate in hydrogen bonding. biosynce.comresearchgate.net

The applications of morpholine-containing compounds are extensive and diverse, spanning numerous therapeutic areas. sci-hub.seresearchgate.net Notable examples of drugs featuring this scaffold include:

Linezolid: An antibiotic used to treat serious infections caused by Gram-positive bacteria. biosynce.com

Gefitinib: An anticancer agent that functions as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. sci-hub.se

Aprepitant: An antiemetic medication used to prevent nausea and vomiting. sci-hub.se

Reboxetine: An antidepressant classified as a norepinephrine (B1679862) reuptake inhibitor. sci-hub.se

The continued exploration of morpholine derivatives in drug discovery highlights their enduring importance and potential to address a wide range of medical needs. jchemrev.comijprems.com

Overview of Aryl-Substituted Morpholine Derivatives in Research

The attachment of an aryl group to the morpholine ring gives rise to aryl-substituted morpholine derivatives, a class of compounds with significant research interest. The introduction of an aromatic ring can profoundly influence the biological activity of the morpholine scaffold, often by providing additional binding interactions with target proteins. researchgate.net These derivatives have been investigated for a variety of therapeutic applications, including their potential as central nervous system (CNS) agents, anti-inflammatory drugs, and anticancer therapies. acs.orgnih.gov

In the context of CNS drug discovery, aryl-substituted morpholines are of particular interest due to their structural similarities to some endogenous neurotransmitters. acs.org This structural mimicry can facilitate crossing the blood-brain barrier, a critical step for drugs targeting the brain. acs.org Research has shown that the nature and substitution pattern of the aryl ring can significantly impact the compound's affinity and selectivity for specific receptors and enzymes in the CNS. acs.org

The synthesis of aryl-substituted morpholines can be achieved through various chemical methodologies, including palladium-catalyzed cross-coupling reactions. nih.govacs.org The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing their therapeutic properties. nih.gove3s-conferences.org For instance, studies on 3-aryl-substituted morpholines have explored how different substituents on the aryl ring affect their biological activity. nih.govrsc.org

Scope and Research Trajectories for 3-(3-Methylphenyl)morpholine

This compound, also known as 3-(m-tolyl)morpholine, is an aryl-substituted morpholine derivative that has appeared in the scientific literature primarily as a chemical intermediate and a subject of synthetic methodology development. bldpharm.combldpharm.com While extensive biological activity data for this specific compound is not widely published, its structural features suggest potential areas for future investigation. The presence of the m-tolyl group, a methyl-substituted phenyl ring, can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. ontosight.ai

Research on closely related analogues provides some insight into potential research trajectories. For example, derivatives of 3-methyl-2-(4-methylphenyl)morpholine (B3184309) have been investigated as versatile building blocks in the synthesis of research chemicals. cymitquimica.com Additionally, other m-tolyl-containing morpholine structures have been explored in the context of various biological activities. nih.govontosight.ai

Given the broad pharmacological potential of aryl-substituted morpholines, future research on this compound could explore its activity in several key areas:

Central Nervous System (CNS) Applications: Investigating its potential as a modulator of neurotransmitter receptors or enzymes, following the trend of other aryl-morpholines. acs.org

Oncology: Screening for cytotoxic activity against various cancer cell lines, a common application for novel heterocyclic compounds. sci-hub.se

Anti-inflammatory Activity: Evaluating its potential to inhibit inflammatory pathways, a known activity for some morpholine derivatives. nih.gov

The development of efficient synthetic routes to enantiomerically pure forms of this compound, such as (R)-3-(m-tolyl)morpholine, will be crucial for elucidating its specific biological functions and advancing its potential as a lead compound in drug discovery programs. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXBLFNVXDHOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 3 3 Methylphenyl Morpholine

Established Synthetic Routes to 3-(3-Methylphenyl)morpholine and Analogues

The construction of the morpholine (B109124) ring can be achieved through various synthetic strategies, often involving the formation of key carbon-nitrogen and carbon-oxygen bonds in a cyclization step. These methods can be broadly categorized into several approaches.

Nucleophilic Substitution and Cyclization Approaches

A common and direct method for synthesizing morpholine derivatives involves the intramolecular nucleophilic substitution of a suitably functionalized precursor. This typically involves an amino alcohol where the hydroxyl and amino groups are separated by a two-carbon linker. The cyclization is often promoted by a base, which deprotonates the more acidic hydroxyl group, facilitating an intramolecular SN2 reaction to form the morpholine ring.

For instance, the reaction of a 2-aminoethanol derivative with a suitable electrophile can lead to an intermediate that, upon cyclization, yields the morpholine core. A general representation of this approach is the reaction of an N-substituted-2-aminoethanol with a 1,2-dihaloethane or a similar dielectrophile.

A specific example involves the reaction of 4-methylphenylamine with ethylene (B1197577) oxide under basic conditions (e.g., NaOH) to form the morpholine ring, followed by hydrochlorination. Temperature control and solvent choice are critical factors affecting the yield and purity of the final product.

| Reactants | Reagents | Conditions | Product | Yield |

| 4-methylphenylamine, Ethylene oxide | NaOH | 50–80°C, Ethanol or THF | 4-(p-tolyl)morpholine | - |

| 2-(allyloxymethyl)aziridine | Bromine | Dichloromethane (B109758) | cis-3,5-di(bromomethyl)-4-tert-butylmorpholine | - |

Catalyst-Mediated Condensation Reactions

Catalyst-mediated reactions offer efficient and often milder conditions for the synthesis of morpholine rings. These reactions can involve the condensation of various starting materials, facilitated by a metal or organocatalyst. For example, the synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (B3184309) hydrochloride can be achieved through the reaction of 4-methylbenzaldehyde (B123495) with morpholine in the presence of a catalyst, proceeding through condensation and cyclization steps.

Palladium-catalyzed methods, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide a route to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst has been shown to be effective for this transformation. organic-chemistry.org Iron(III) has also been utilized as a catalyst for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org

| Starting Materials | Catalyst | Key Transformation | Product Class |

| Alkenols | Copper(II) 2-ethylhexanoate | Alkene oxyamination | 2-aminomethyl morpholines nih.gov |

| Alkenes | Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Morpholines organic-chemistry.org |

| 1,2-amino ethers, 1,2-hydroxy amines with allylic alcohol | Iron(III) | Diastereoselective cyclization | Disubstituted morpholines organic-chemistry.org |

Strategies Involving Serinol-Derived Intermediates

Serinol (2-amino-1,3-propanediol) and its derivatives are valuable building blocks in organic synthesis, including the preparation of morpholines. nih.gov The prochiral nature of serinol makes it an attractive starting material for the synthesis of chiral morpholine derivatives. nih.gov Chemical synthesis of serinol itself can be achieved from precursors like 2-nitro-1,3-propanediol or dihydroxyacetone. nih.gov The amino and diol functionalities of serinol provide handles for various chemical transformations to construct the morpholine ring.

| Starting Material | Key Intermediate | Application |

| Serinol (2-amino-1,3-propanediol) | Chiral morpholine precursors | Synthesis of enantiomerically pure morpholine derivatives |

Ring-Opening Reactions for Morpholine Core Formation

An alternative approach to morpholine synthesis involves the ring-opening of strained heterocycles, such as aziridines or epoxides, followed by cyclization. scispace.comnih.gov For example, 1-tert-Butyl-2-(allyloxymethyl)aziridine can be transformed into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through an electrophile-induced ring closure using bromine. nih.gov The ring-opening of 3-oxetanone (B52913) can also serve as a pathway to the morpholine ring. researchgate.net

Furthermore, the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, promoted by a base, can lead to morpholine hemiaminals. acs.org This cascade reaction involves the ring opening of the oxazetidine followed by a spontaneous ring closure. acs.org

| Strained Heterocycle | Reagent | Product |

| 1-tert-Butyl-2-(allyloxymethyl)aziridine | Bromine | cis-3,5-di(bromomethyl)-4-tert-butylmorpholine nih.gov |

| 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylates, Base | Morpholine hemiaminals acs.org |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The synthesis of enantiomerically pure morpholine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral product. msu.edu

Chiral Catalyst Application in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds. iupac.org Chiral catalysts, which are themselves enantiomerically pure, can direct a chemical reaction to favor the formation of one enantiomer over the other. iupac.org In the context of morpholine synthesis, chiral catalysts can be employed in various reactions, including hydrogenations and cyclization reactions.

For instance, the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been developed to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). researchgate.net Chiral phosphoric acid has been used to catalyze the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols to give C3-substituted morpholin-2-ones with high enantioselectivity. acs.org (R)-3-phenylmorpholine is utilized as a chiral catalyst or ligand in asymmetric synthesis. chembk.com

| Reaction Type | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | 2-Substituted chiral morpholines | Up to 99% researchgate.net |

| [4+2] Heteroannulation | Chiral Phosphoric Acid | C3-substituted morpholin-2-ones | High acs.org |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α-Amino acid derivatives | High |

Enantiomeric Excess Determination Methodologies (e.g., Chiral HPLC, Polarimetry)

The determination of enantiomeric purity is critical in the synthesis of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and highly accurate method for separating and quantifying enantiomers. nih.gov The choice of the chiral selector, mobile phase composition, and detection method are crucial for achieving successful enantioseparation. sigmaaldrich.comsemanticscholar.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely used. For instance, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability in resolving a variety of racemic compounds, including those with structural similarities to this compound. semanticscholar.orgrsc.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is optimized to achieve the best resolution. rsc.orgrsc.org

Another technique for assessing enantiomeric purity is polarimetry. This classic method measures the rotation of plane-polarized light by a solution containing a chiral compound. rsc.org The magnitude and direction of the optical rotation are proportional to the concentration of the chiral substance and the excess of one enantiomer over the other. While less precise than chiral HPLC for exact enantiomeric excess (ee) determination, it serves as a rapid and straightforward method for a preliminary assessment of enantiomeric purity. rsc.org

| Chiral Stationary Phase | Mobile Phase | Analyte Type | Detection | Reference |

|---|---|---|---|---|

| Chiralcel-OD-H | Hexane/i-PrOH (85:15) | 3-Aryl-N-(quinolin-8-yl)propionamide | UV | rsc.org |

| Chiralpak AD | Hexane/i-PrOH (85:15) | 3-Aryl-N-(quinolin-8-yl)propionamide | UV | rsc.org |

| Chiralpak OJ-3 | Hexane/IPA (97:3) | (S)-1-(1-phenylethyl)pyrrolidine | UV (220 nm) | rsc.org |

| Cellulose tris-(3,5-dimethylphenyl-carbamate) | n-hexane/n-butanol/diethylamine (100:0.3:0.2) | Cathinone derivatives | UV | researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of substituted morpholines, including this compound, is highly dependent on the careful optimization of various reaction parameters. Key strategies often involve palladium-catalyzed reactions or Lewis acid-catalyzed cyclizations. nih.govnih.gov Optimization studies focus on maximizing yield and purity by fine-tuning variables such as temperature, solvent, and the stoichiometric ratios of reactants and catalysts. nih.govacs.org

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical parameters that significantly impact reaction kinetics, solubility of reagents, and the stability of intermediates and catalysts. In the palladium-catalyzed synthesis of substituted morpholines, temperatures are often elevated to facilitate the catalytic cycle. For example, a Pd-catalyzed carboamination reaction for forming 3,5-disubstituted morpholines found 105 °C to be optimal. nih.gov In other morpholine syntheses, temperatures ranging from 50-80°C or 80-100°C have been reported as critical for affecting the yield.

The solvent system must be chosen to ensure all components remain in solution while not interfering with the reaction. Aprotic solvents like toluene (B28343) and dioxane are commonly employed in palladium-catalyzed reactions. nih.govacs.org Toluene was identified as the optimal solvent in a survey for a specific carboamination reaction. nih.gov For Lewis acid-catalyzed processes, dichloromethane (DCM) is a frequent choice. nih.gov The selection of the solvent can dramatically influence reaction outcomes, with suboptimal choices leading to side reactions or lower yields. nih.gov

| Reaction Type | Optimal Temperature | Solvent | Observation | Reference |

|---|---|---|---|---|

| Pd-catalyzed Carboamination | 105 °C | Toluene | Toluene and NaOtBu as a base proved optimal. | nih.gov |

| Cascade Reaction | Room Temperature | 1,4-Dioxane | Yield dramatically eroded at higher temperatures (e.g., 100 °C). | acs.org |

| Lewis Acid-catalyzed Halogenation | Room Temperature | DCM | In(OTf)3 was the optimal Lewis acid for the initial step. | nih.gov |

| A3-Coupling Reaction | 80 °C | Ethanol | Yields gradually increased with temperature up to 80 °C. | ajgreenchem.com |

Stoichiometric Ratio Effects on Reaction Efficiency

The molar ratios of reactants, catalysts, and any additives like bases or ligands are fundamental to maximizing reaction efficiency and minimizing side products. In catalytic processes, the catalyst loading is a key factor. For a Pd-catalyzed carboamination, a catalyst loading of 2 mol % Pd(OAc)₂ with 8 mol % of a phosphine (B1218219) ligand was used. nih.gov The stoichiometry of the main reactants is also crucial; the same study utilized 2.0 equivalents of the aryl bromide relative to the ethanolamine (B43304) substrate. nih.gov

In processes requiring a base, its stoichiometry is optimized to ensure the reaction proceeds to completion without causing degradation. For instance, 2.0 equivalents of sodium tert-butoxide (NaOtBu) were found to be optimal in a morpholine synthesis. nih.gov In other syntheses, the ratio of additives can be even higher. For the synthesis of morpholine from aminoethoxyethanol, a high molar ratio of ammonia (B1221849) to the starting material (4 to 16:1) is preferred to maintain catalyst activity. google.com Over- or under-utilization of any reagent can lead to incomplete conversion, the formation of byproducts, or unnecessary cost on a larger scale.

Chemical Transformations and Reaction Pathways of this compound Derivatives

The this compound scaffold contains several reactive sites that can be targeted for chemical modification: the secondary amine of the morpholine ring, the aromatic tolyl group, and the C-H bonds on the morpholine ring itself. These sites allow for a range of chemical transformations, leading to diverse derivatives.

Oxidation Reactions and Derived Products

The morpholine moiety is susceptible to oxidation. The secondary amine can be oxidized, although this is less common under standard conditions. More frequently, the C-H bonds adjacent to the ring oxygen or nitrogen can be oxidized. For example, related morpholine derivatives can be oxidized to form corresponding ketones or aldehydes. The aromatic methyl group on the phenyl ring is also a site for potential oxidation, which could yield a carboxylic acid or benzyl (B1604629) alcohol derivative under appropriate conditions. Furthermore, the entire aromatic ring can undergo oxidation to produce hydroxylated products. evitachem.com Enzymes like monoamine oxidases (MAOs) are known to catalyze the oxidation of morpholine-containing compounds, which is a key process in their metabolism. mdpi.com

Reduction Reactions and Derived Products

Reduction reactions of this compound derivatives typically target any reducible functional groups that may have been introduced onto the scaffold. For instance, if a ketone or aldehyde was formed via oxidation, it could be reduced back to a secondary alcohol using common reducing agents like sodium borohydride. Catalytic hydrogenation can be employed to reduce the aromatic ring, although this requires harsh conditions. A more common transformation is the reductive amination of a precursor ketone to form the morpholine ring itself. Catalytic reduction is also used in the synthesis of complex morpholine derivatives to remove protecting groups or reduce other functionalities within the molecule. researchgate.net

Substitution Reactions on the Morpholine Ring and Aryl Moiety

The chemical reactivity of this compound is characterized by two main centers of reactivity: the secondary amine within the morpholine ring and the attached aryl (3-methylphenyl) group. Both sites are amenable to various substitution reactions, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine, rendering it nucleophilic and basic. This allows it to readily participate in reactions with a variety of electrophiles, leading to the formation of N-substituted derivatives.

N-Alkylation and N-Acylation

The most common substitution reactions involving the morpholine nitrogen are N-alkylation and N-acylation. The nitrogen atom can attack electrophilic carbon centers, such as those in alkyl halides or acyl chlorides, to form new carbon-nitrogen bonds. These reactions are typically conducted in the presence of a base to neutralize the acid generated during the reaction.

For instance, the acylation of a morpholine derivative with an acetyl chloride yields the corresponding N-acetyl compound. This transformation introduces an amide functional group, which can alter the chemical properties of the parent molecule. Similarly, N-alkylation with reagents like methyl iodide can be used to introduce small alkyl groups. The synthesis of 4-[(3-methylphenyl)acetyl]morpholine (B5401313) is a direct example of N-acylation of the morpholine core. evitachem.com In more complex syntheses, the morpholine nitrogen can be alkylated with more elaborate substrates, such as 2-(chloromethyl)-1H-benzimidazole, in the presence of a base like potassium carbonate to yield versatile intermediates. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions on Morpholine Scaffolds

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Morpholine | 2-(chloromethyl)-1H-benzimidazole | K₂CO₃, Acetonitrile | 4-((1H-benzimidazol-2-yl)methyl)morpholine | 60% | mdpi.com |

| 4-((1H-benzimidazol-2-yl)methyl)morpholine | Benzyl chloride | - | 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | - | mdpi.com |

| 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine | 2-chloro-N-(3-methylphenyl)acetamide | - | 1-Benzyl-3-(2-((3-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 55% | mdpi.com |

| Morpholine | Acryloyl chloride | Triethylamine, Solvent | N-acryloyl morpholine | >99% | google.com |

Palladium-Catalyzed C-N Cross-Coupling Reactions

The morpholine nitrogen can also act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a bond between the morpholine nitrogen and an aryl carbon, typically from an aryl halide or triflate. This method is a powerful tool for synthesizing N-aryl morpholine derivatives. For example, morpholine can be coupled with various aryl chlorides, including chlorobenzene (B131634) and 3-chloropyridine, using a palladium catalyst with a specialized ligand like IPr*. rsc.org The efficiency of these reactions depends on the choice of catalyst, ligand, base, and solvent. rsc.orgrsc.org

Reactions on the Aryl Moiety

The 3-methylphenyl group of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the existing substituents on the ring: the morpholine group and the methyl group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org The morpholine substituent, connected via the C3 position, also influences the regioselectivity. The phenyl group in related phenylmorpholine structures can undergo reactions like nitration and sulfonation, typically at the para position relative to the morpholine ring, influenced by both steric and electronic effects.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Methylphenyl Ring

| Reaction Type | Reagent | Expected Major Products (Substituent Position) | Reference |

| Nitration | HNO₃, H₂SO₄ | Substitution at C2', C4', C6' | libretexts.org |

| Halogenation | Br₂, FeBr₃ | Substitution at C2', C4', C6' | byjus.com |

| Sulfonation | SO₃, H₂SO₄ | Substitution at C2', C4', C6' | libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution at C2', C4', C6' | byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C2', C4', C6' | byjus.com |

Substitution via Benzylic Functionalization

An alternative strategy for substitution involves initial functionalization of the methyl group on the aryl ring. For example, bromination of a related compound, 4-(3-methylphenyl)morpholine, can yield 4-(3-(bromomethyl)phenyl)morpholine. smolecule.com The resulting bromomethyl group is highly reactive and susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols, providing a pathway to a variety of derivatives. smolecule.com

Advanced Structural Characterization and Elucidation Techniques for 3 3 Methylphenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and spatial arrangement of protons within a molecule. In the case of 3-(3-Methylphenyl)morpholine, the ¹H NMR spectrum, typically recorded in a deuterated solvent like Dimethyl Sulfoxide (DMSO-d6), reveals distinct signals corresponding to the different proton environments. ljmu.ac.uk

The aromatic protons on the 3-methylphenyl ring typically appear as a multiplet in the downfield region, approximately between δ 7.06 and 7.27 ppm. ljmu.ac.uk The methyl group attached to the phenyl ring exhibits a characteristic singlet peak around δ 2.34 ppm. ljmu.ac.uk

The protons on the morpholine (B109124) ring itself show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbon adjacent to the oxygen (H-6) can appear as a multiplet or as distinct doublet of doublets due to coupling with each other and with the proton on the adjacent carbon (H-5). For instance, one H-6 proton might present as a doublet of doublets at δ 3.91 ppm, while the other H-6 proton is part of a multiplet between δ 3.78–3.67 ppm. ljmu.ac.uk The protons at the H-3 and H-5 positions often appear as a complex multiplet in the range of δ 2.98–3.10 ppm. ljmu.ac.uk

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic H | 7.06–7.27 | m | - |

| H-2 | 4.44 | d | 9.4 |

| H-6a | 3.91 | dd | 11.4, 3.1 |

| H-6b | 3.78–3.67 | m | - |

| H-3, H-5 | 2.98–3.10 | m | - |

| Phenyl-CH₃ | 2.34 | s | - |

Note: Data is based on a related compound, 3-methyl-2-(3-methylphenyl)morpholine, and serves as a representative example. ljmu.ac.uk The exact chemical shifts and coupling constants can vary slightly depending on the specific isomer and experimental conditions.

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring are observed in the aromatic region of the spectrum. For a related structure, 3-methyl-2-(3-methylphenyl)morpholine, the carbon attached to the morpholine ring (C-1') is found at δ 135.55 ppm, while the carbon bearing the methyl group (C-3') is at δ 137.45 ppm. ljmu.ac.uk The other aromatic carbons (C-2', C-4', C-5', C-6') appear at δ 130.04, 130.04, 125.90, and 127.63 ppm, respectively. ljmu.ac.uk The methyl carbon of the phenyl group resonates at approximately δ 19.26 ppm. ljmu.ac.uk

The carbon atoms of the morpholine ring have characteristic chemical shifts. The carbon adjacent to the oxygen (C-6) is typically found around δ 65.79 ppm. ljmu.ac.uk The carbon next to the nitrogen and the phenyl group (C-2) appears at δ 79.97 ppm. ljmu.ac.uk The other carbons of the morpholine ring, C-3 and C-5, are observed at δ 55.12 and 44.50 ppm, respectively. ljmu.ac.uk

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C-1' (Phenyl) | 135.55 |

| C-3' (Phenyl) | 137.45 |

| C-2', C-4' (Phenyl) | 130.04 |

| C-6' (Phenyl) | 127.63 |

| C-5' (Phenyl) | 125.90 |

| C-2 (Morpholine) | 79.97 |

| C-6 (Morpholine) | 65.79 |

| C-3 (Morpholine) | 55.12 |

| C-5 (Morpholine) | 44.50 |

Note: Data is based on 3-methyl-2-(3-methylphenyl)morpholine. ljmu.ac.uk

Two-Dimensional NMR Techniques (e.g., HMQC, COSY) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons. For example, the proton signal at δ 2.34 ppm would show a correlation to the carbon signal at δ 19.26 ppm, confirming the methyl group on the phenyl ring.

Correlation Spectroscopy (COSY) is a homonuclear correlation technique that shows which protons are coupled to each other, typically those on adjacent carbons. A COSY spectrum of this compound would reveal correlations between the protons on C-2 and C-3, as well as between the protons on C-5 and C-6 of the morpholine ring, helping to trace the proton-proton networks within the molecule. policija.si

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For a related compound, 3-methyl-2-(3-methylphenyl)morpholine, the theoretical mass of the protonated molecule [M+H]⁺ (C₁₂H₁₈NO⁺) is calculated to be m/z 192.138291. ljmu.ac.uk The experimentally found value using APCI-HRMS was m/z 192.138822, which shows a very small mass difference (Δ = 2.8 ppm), confirming the elemental formula. ljmu.ac.uk This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org

Fragmentation Patterns and Structural Inference

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and infer its structure. libretexts.org The fragmentation of morpholine-containing compounds often involves the cleavage of the morpholine ring. A common fragment observed is the morpholine-methylene cation with an m/z of 100. innovareacademics.in The specific fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the methylphenyl group or cleavage of the morpholine ring, providing further evidence for its structure.

Vibrational Spectroscopy in Molecular Structure Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. upi.edunsf.gov The method is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification by analyzing the absorption spectrum. libretexts.org

For this compound, the FT-IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the morpholine ring, the substituted benzene (B151609) ring, and the methyl group.

Expected FT-IR Spectral Assignments for this compound:

The analysis of the FT-IR spectrum involves assigning observed absorption bands to specific molecular vibrations. The primary functional groups and their expected vibrational frequencies are detailed below.

Aromatic and Aliphatic C-H Stretching: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches from the methylphenyl group are anticipated to appear in the 3100-3000 cm⁻¹ range. vscht.czlibretexts.org The aliphatic C-H stretches from the morpholine and methyl groups are expected just below 3000 cm⁻¹, typically between 3000 and 2850 cm⁻¹. libretexts.orgresearchgate.net

C-C Stretching (Aromatic): The carbon-carbon stretching vibrations within the aromatic ring typically produce bands in the 1600-1450 cm⁻¹ region. vscht.cz These bands can provide information about the substitution pattern on the benzene ring.

C-H Bending: Bending vibrations for the CH₂ groups of the morpholine ring and the CH₃ group are expected in the 1470-1350 cm⁻¹ range. libretexts.orgieeesem.com

C-O-C and C-N-C Stretching: The morpholine ring contains both C-O-C (ether) and C-N-C (tertiary amine) linkages. The asymmetric and symmetric stretching vibrations of the C-O-C group give rise to strong absorptions, typically in the 1260-1070 cm⁻¹ region. The C-N stretching of the tertiary amine is generally weaker and appears in the 1250-1020 cm⁻¹ range.

The following interactive table summarizes the key expected FT-IR absorption bands for the functional groups present in this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (m-xylene ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Morpholine ring, Methyl group) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ (Morpholine ring) |

| 1370-1350 | C-H Bend (Rocking) | CH₃ (Methyl group) |

| 1260-1070 | C-O-C Stretch | Ether (Morpholine ring) |

| 1250-1020 | C-N Stretch | Tertiary Amine (Morpholine ring) |

These assignments are based on established group frequency charts and data from studies on structurally similar compounds containing morpholine and substituted phenyl rings. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. upenn.edu When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes. upenn.edukobv.de A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule. upenn.edu

This technique is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy can provide valuable data on the carbon skeleton of the aromatic ring and the symmetric vibrations of the morpholine ring. researchgate.netnih.gov

Expected Raman Spectral Assignments for this compound:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring typically gives a strong and sharp band in the Raman spectrum, often around 1000 cm⁻¹. renishaw.com Other aromatic C=C stretching modes are also prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable in the Raman spectrum in the 3100-2800 cm⁻¹ region, complementing the FT-IR data. eurjchem.com

Morpholine Ring Vibrations: The skeletal vibrations of the morpholine ring, particularly symmetric stretching and deformation modes, are expected to be Raman active.

The interactive table below details the anticipated Raman shifts for the primary vibrational modes of this compound.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3050 | C-H Stretch | Aromatic (m-xylene ring) |

| ~2930 | C-H Stretch | Aliphatic (Morpholine ring, Methyl group) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| 800-900 | Ring Deformation | Morpholine Ring |

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, leveraging the strengths of each technique. eurjchem.com

Integration of Spectroscopic Data for Comprehensive Structural Determination

While vibrational spectroscopy provides critical information about functional groups, a definitive structural elucidation of this compound requires the integration of data from multiple spectroscopic methods. funaab.edu.ngegyankosh.ac.in Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined with FT-IR and Raman data, confirms the molecule's precise connectivity and stereochemistry.

FT-IR and Raman Spectroscopy identify the essential building blocks: the presence of a substituted aromatic ring, a morpholine moiety (with its C-O-C and C-N-C bonds), and aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) reveals the chemical environment of each hydrogen and carbon atom. bbhegdecollege.com It provides information on the number of different types of protons and carbons, their connectivity through spin-spin coupling, and the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern. This helps to confirm the molecular formula and the structural arrangement of the atoms. egyankosh.ac.in

Computational Chemistry and Theoretical Investigations of 3 3 Methylphenyl Morpholine

Quantum Chemical Calculations (ab initio and DFT) for Molecular Properties

Quantum chemical calculations, including ab initio (from the beginning) methods and Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying organic molecules. researchgate.net

The electronic structure of 3-(3-Methylphenyl)morpholine dictates its reactivity and intermolecular interactions. DFT calculations can elucidate several key electronic properties. The distribution of electrons is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding. For this compound, the oxygen and nitrogen atoms of the morpholine (B109124) ring are expected to be electronegative regions, while the hydrogen atoms are electropositive.

Table 1: Representative Electronic Properties Calculable via DFT

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack and involvement in charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. | A larger gap suggests higher stability and lower chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular electrostatic interactions. |

| MEP Analysis | Visualizes the electrostatic potential on the molecule's surface. | Identifies sites for hydrogen bonding and other non-covalent interactions with receptors. |

This table is illustrative of the types of data generated from quantum chemical calculations for a molecule like this compound.

The three-dimensional structure of this compound is not static. The morpholine ring typically adopts a chair conformation to minimize steric strain. However, the substituents can exist in either an axial or equatorial position, leading to different conformers with varying stabilities. Furthermore, the orientation of the 3-methylphenyl group relative to the morpholine ring introduces additional rotational isomers (rotamers).

Computational methods can be used to perform a systematic conformational search to identify all low-energy structures. By calculating the relative energies of these conformers, the most stable, and therefore most populated, conformation at a given temperature can be determined. For the morpholine ring itself, studies have shown that the chair form is considerably more stable than the boat form. The presence of the bulky methylphenyl group at the C-3 position would be expected to strongly favor an equatorial orientation to minimize steric hindrance.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical investigations to the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules. nih.gov These methods are crucial in drug discovery for predicting how a ligand might bind to a protein target. nih.govmdpi.com

Based on the known pharmacology of structurally related compounds like phenmetrazine, this compound is likely to interact with monoamine transporters. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. In a typical docking study, the 3D structure of the target protein (e.g., the dopamine (B1211576) transporter) is obtained, and a virtual screening algorithm places the ligand into the binding site in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions. This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket.

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic stability of the ligand-protein complex over time. mdpi.com An MD simulation calculates the forces between all atoms in the system and uses Newton's equations of motion to simulate their movements over a period typically ranging from nanoseconds to microseconds. nih.gov

By running an MD simulation on the docked complex of this compound and its putative target, researchers can assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket. MD simulations also allow for the calculation of binding free energy, providing a more quantitative estimate of the ligand's affinity for the target.

Table 2: Illustrative Data from Molecular Docking and MD Simulations

| Analysis Type | Metric | Description | Example Finding for a Phenmetrazine Analog at the Dopamine Transporter |

| Molecular Docking | Binding Affinity (Score) | An estimation of the binding energy, typically in kcal/mol. Lower values indicate stronger binding. | -7.5 kcal/mol |

| Key Interactions | Identification of specific amino acid residues involved in binding. | Hydrogen bond with Asp79; Hydrophobic interactions with Phe326, Val152. | |

| MD Simulation | RMSD (Å) | Measures the average deviation of atomic positions from a reference structure over time. | Ligand RMSD stabilizes around 2.0 Å, indicating a stable binding pose. |

| Binding Free Energy | A more rigorous calculation of the energy of binding, accounting for solvent effects. | ΔG_bind = -9.8 kcal/mol |

This table provides hypothetical but representative data for a phenmetrazine-like compound to illustrate the outputs of docking and MD studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net A 3D-QSAR model, for instance, can provide insights into how the steric and electronic properties of a molecule influence its interaction with a biological target. nih.gov

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., inhibition constants for the dopamine transporter) is required. For each molecule, a set of numerical descriptors is calculated. These can include constitutional, electronic, and topological descriptors. The goal is to generate a mathematical equation that correlates these descriptors with activity.

A robust QSAR model can be used to:

Predict the biological activity of new, unsynthesized compounds.

Understand which molecular properties are most important for activity, guiding the design of more potent molecules. For example, a model might reveal that higher lipophilicity in a certain region of the molecule increases activity, while a bulky group in another region is detrimental. pensoft.net

Such studies on morpholine derivatives have successfully identified key features, such as the regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring, as being important for affinity to targets like dopamine receptors. nih.gov

Correlation of Structural Features with Biological Modulations

The biological activity of morpholine derivatives is intrinsically linked to their three-dimensional structure and physicochemical properties. For this compound, the key structural features include the morpholine ring, the phenyl group, and the methyl substituent at the meta position of the phenyl ring. Computational studies on analogous compounds help to elucidate how these features may influence biological interactions.

The morpholine ring itself is a versatile scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties. slideshare.net Its presence can influence solubility and the ability to form hydrogen bonds, which are crucial for receptor binding. The phenyl group attached to the morpholine ring provides a lipophilic character, which can be essential for crossing biological membranes.

Quantitative Structure-Activity Relationship (QSAR) analyses performed on similar morpholine-containing compounds have revealed that parameters such as polarization, dipole moment, and lipophilicity significantly affect their biological activities. researchgate.net For instance, in a study of related derivatives, it was found that antioxidant activity increased with a decrease in lipophilicity and molecular volume, and an increase in the magnitude of the dipole moment. researchgate.net These findings suggest that the electronic and steric properties of the 3-methylphenyl group in this compound play a crucial role in modulating its biological effects.

Table 1: Key Structural Features of this compound and Their Potential Influence on Biological Activity

| Structural Feature | Potential Influence on Biological Modulation |

| Morpholine Ring | Contributes to favorable pharmacokinetic properties and hydrogen bonding capacity. |

| Phenyl Group | Provides lipophilicity, potentially aiding in membrane permeability. |

| meta-Methyl Group | Affects molecular shape, steric hindrance, and electronic distribution, influencing binding affinity and selectivity. |

Design of Novel Derivatives Based on Predictive Models

Predictive computational models, such as 3D-QSAR and pharmacophore modeling, are powerful tools for the rational design of novel derivatives with enhanced biological activities. nih.gov Based on the structural features of this compound, these models can guide modifications to optimize its interaction with specific biological targets.

One common strategy involves the modification of the phenyl ring. Introducing different substituents at various positions can alter the molecule's lipophilicity, electronic properties, and steric profile. For example, adding electron-withdrawing or electron-donating groups could modulate the compound's reactivity and binding affinity. Predictive models can help identify which substituents at which positions are most likely to improve the desired biological effect.

Another approach is the modification of the morpholine ring. While often considered a stable and favorable scaffold, alterations such as N-substitution can be explored to introduce new interaction points or to fine-tune the molecule's physicochemical properties. For instance, attaching a bulkier group to the nitrogen atom could enhance selectivity for a particular receptor.

Computational tools can also be used to explore bioisosteric replacements. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding modes and to potentially improve properties like metabolic stability. Similarly, the morpholine oxygen could be replaced with sulfur (thiomorpholine) or other groups to assess the impact on activity and pharmacokinetics.

The design of these new derivatives is an iterative process. A set of virtual compounds is first generated and then evaluated using the predictive models. The most promising candidates are then synthesized and tested experimentally, and the results are used to refine the computational models for the next round of design.

Table 2: Potential Modifications of this compound for the Design of Novel Derivatives

| Modification Strategy | Rationale | Example Modification |

| Phenyl Ring Substitution | Modulate lipophilicity, electronics, and steric interactions. | Addition of halogen or methoxy (B1213986) groups. |

| N-Substitution on Morpholine Ring | Introduce new interaction points and alter physicochemical properties. | Addition of an alkyl or acyl group. |

| Bioisosteric Replacement | Explore different binding modes and improve metabolic stability. | Replacement of the phenyl ring with a pyridine (B92270) ring. |

In Silico ADMET Profiling (excluding pharmacokinetic and safety details)

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a crucial step in early-stage drug discovery to predict the drug-like properties of a compound. nih.gov For this compound, various computational tools can be used to estimate its ADMET characteristics.

Absorption: Parameters such as intestinal absorption and cell permeability can be predicted based on the molecule's physicochemical properties. Lipophilicity (logP) and topological polar surface area (TPSA) are key descriptors used in these predictions. nih.gov The presence of the morpholine ring generally contributes to moderate polarity, while the methylphenyl group adds to the lipophilicity, suggesting a balance that could favor good oral absorption.

Distribution: Predictions of a compound's distribution often involve estimating its ability to cross biological barriers. Computational models can predict properties like blood-brain barrier penetration based on molecular size, polarity, and hydrogen bonding capacity.

Metabolism: In silico tools can predict the likely sites of metabolism on the this compound structure. The methyl group on the phenyl ring and the carbon atoms adjacent to the nitrogen and oxygen in the morpholine ring are potential sites for enzymatic modification by cytochrome P450 enzymes.

Toxicity: A range of potential toxicities can be flagged by in silico models, including mutagenicity and cardiotoxicity. These predictions are based on the presence of specific structural motifs known to be associated with adverse effects.

Table 3: Predicted ADMET Properties of this compound (Illustrative)

| ADMET Property | Predicted Outcome | Key Influencing Factors |

| Intestinal Absorption | Good | Balanced lipophilicity and polarity. |

| Blood-Brain Barrier Penetration | Possible | Moderate molecular weight and lipophilicity. |

| Major Sites of Metabolism | Phenyl-methyl group, morpholine ring | Susceptibility to oxidation by CYP enzymes. |

| Mutagenicity | Unlikely | Absence of known mutagenic functional groups. |

Note: The data in this table are illustrative and based on general principles of ADMET prediction for similar chemical structures. Specific values would require detailed calculations using specialized software.

Pharmacological Profile and Molecular Interactions of 3 3 Methylphenyl Morpholine Non Clinical Focus

Modulation of Neurotransmitter Systems

The primary mechanism of action for phenylmorpholine derivatives often involves their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft.

Studies on 3-methylphenmetrazine (3-MPM), a positional isomer of 3-(3-Methylphenyl)morpholine, have demonstrated its activity as a dopamine reuptake inhibitor. In vitro assays using rat brain synaptosomes have shown that 3-MPM can inhibit the function of the dopamine transporter (DAT). nih.govnih.govresearchgate.net

The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity. For 3-MPM, the IC50 value for dopamine uptake inhibition has been reported, indicating its effectiveness in blocking dopamine reuptake. nih.govnih.govresearchgate.net Phenylmorpholine compounds are known to act as releasing agents and/or reuptake inhibitors at monoamine transporters. nih.gov

Table 1: Dopamine Transporter (DAT) Uptake Inhibition for 3-MPM

| Compound | IC50 (nM) for DAT |

|---|---|

| 3-Methylphenmetrazine (3-MPM) | 43 ± 4 |

Data from Mayer et al. (2018) nih.gov

In addition to its effects on the dopamine system, 3-methylphenmetrazine (3-MPM) also interacts with the serotonin transporter (SERT). Research has shown that 3-MPM is a less potent inhibitor of serotonin reuptake compared to its action on the dopamine transporter. nih.govnih.govresearchgate.net

The IC50 value for serotonin uptake inhibition by 3-MPM is significantly higher than that for dopamine, indicating a lower affinity for the serotonin transporter. This suggests that at lower concentrations, the compound would have a more pronounced effect on dopamine levels than on serotonin levels. nih.gov

Table 2: Serotonin Transporter (SERT) Uptake Inhibition for 3-MPM

| Compound | IC50 (nM) for SERT |

|---|---|

| 3-Methylphenmetrazine (3-MPM) | 1856 ± 174 |

Data from Mayer et al. (2018) nih.gov

Direct receptor binding affinity studies for this compound are not extensively available in the current body of scientific literature. However, the pharmacological activity of phenylmorpholine derivatives is primarily attributed to their interaction with monoamine transporters rather than direct binding to postsynaptic receptors. nih.govnih.gov For instance, studies on various methylphenidate derivatives, which also interact with monoamine transporters, have shown negligible affinity for dopamine D1 or D2 receptors. nih.gov This suggests that the primary mechanism of action for compounds like this compound is likely centered on neurotransmitter reuptake inhibition rather than direct receptor agonism or antagonism. Further research is needed to fully characterize the receptor binding profile of this compound.

Antimicrobial Activity Investigations

Several studies have demonstrated the antibacterial activity of various morpholine (B109124) derivatives against a range of Gram-positive and Gram-negative bacteria. For example, a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines showed varied antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Vibrio cholerae, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 200 μg/mL. tandfonline.com

Another study on novel piperazine (B1678402) and morpholine derivatives also reported significant inhibitory action against a wide array of bacterial strains. scilit.comresearchgate.net These findings suggest that the morpholine scaffold, in combination with a phenyl group, can be a promising framework for the development of new antibacterial agents. The specific substitution pattern on the phenyl ring and the morpholine nucleus plays a crucial role in determining the potency and spectrum of activity. tandfonline.com

Table 3: Antibacterial Activity of Selected Morpholine Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | S. aureus | 6.25 - 200 | tandfonline.com |

| B. subtilis | 6.25 - 200 | tandfonline.com | |

| E. coli | 12.5 - 200 | tandfonline.com | |

| P. aeruginosa | 6.25 - >200 | tandfonline.com |

Note: This table presents data for a class of morpholine derivatives, not specifically this compound.

The morpholine nucleus is a well-established pharmacophore in antifungal drug discovery. For instance, the agricultural fungicide tridemorph (B114830) is a morpholine derivative. tandfonline.com Research has shown that various synthetic morpholine derivatives possess significant antifungal activity.

In one study, a collection of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines were evaluated for their in vitro antifungal activity against Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum. tandfonline.com The compounds exhibited a wide range of antifungal activity, with MIC values between 6.25 and 200 μg/mL. tandfonline.com Another study on silicon-incorporated morpholine antifungals also demonstrated potent activity against various human pathogenic fungi, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov These studies highlight the potential of the phenylmorpholine scaffold in the development of novel antifungal agents.

Table 4: Antifungal Activity of Selected Morpholine Derivatives

| Compound Type | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | A. flavus | 6.25 - >200 | tandfonline.com |

| Mucor | 12.5 - >200 | tandfonline.com | |

| Rhizopus | 6.25 - 200 | tandfonline.com | |

| M. gypseum | 12.5 - 200 | tandfonline.com | |

| Sila-Morpholine Analogues | C. albicans | 1 - 128 | nih.gov |

| C. neoformans | 1 - 64 | nih.gov | |

| A. niger | 4 - 256 | nih.gov |

Note: This table presents data for classes of morpholine derivatives, not specifically this compound.

Structure-Activity Relationships for Antimicrobial Efficacy

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for their antimicrobial properties. core.ac.uk Structure-activity relationship (SAR) studies provide insight into the chemical features that enhance antimicrobial potency. The incorporation of a morpholine ring into various chemical structures is a strategy aimed at developing new antibiotics with improved efficacy against multidrug-resistant pathogens. core.ac.uk

Further studies have synthesized derivatives such as 1-(3-methoxy-1-phenyl-propyl)morpholine, which showed pronounced antimicrobial activity against a range of pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The effectiveness of these compounds highlights that the combination of the morpholine ring with other functional groups, like methoxy (B1213986) and phenyl groups, can lead to significant biological activity. researchgate.net

The polarity of substitutions on the core structure also influences efficacy. In the development of analogues of the antibiotic linezolid, which contains a morpholine ring, it was found that more polar aromatic substitutions were unfavorable for activity. For example, an oxazole (B20620) ring substitution resulted in a complete loss of activity, whereas a less polar thiophene (B33073) ring showed an increase in activity against Gram-positive strains. kcl.ac.uk This suggests that lipophilicity and the electronic properties of the substituents are key determinants of the antimicrobial potency of morpholine-containing compounds.

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| General Morpholine Derivative (3) | Broad spectrum (tested against 29 bacterial strains) | High inhibitory action against 82.83% of strains, with inhibition zones between 16 and 31 mm. | core.ac.uk |

| Ru(II)-3 (Ruthenium-based morpholine agent) | Staphylococcus aureus | Potent activity with a Minimum Inhibitory Concentration (MIC) of 0.78 μg mL−1. | nih.gov |

| 1-(3-methoxy-1-phenyl-propyl)morpholine | A. baumannii, E. coli, K. pneumoniae, P. aeruginosa, S. aureus | Possesses pronounced antimicrobial activity against these pathogenic bacteria. | researchgate.net |

| Linezolid Analogue with Thiophene Ring | Gram-positive strains | Showed increased activity compared to more polar analogues, with MIC values from 8 to 16 μg/mL. | kcl.ac.uk |

Anti-Inflammatory Effects and Associated Mechanisms

Derivatives containing the morpholine scaffold have demonstrated significant anti-inflammatory properties in various non-clinical studies. These compounds are investigated for their potential to modulate inflammatory pathways and reduce the production of inflammatory mediators. The introduction of a morpholine ring into different molecular frameworks, such as β-lactams, quinazolinones, and chalcones, has been a successful strategy for developing novel anti-inflammatory agents. nih.govnih.govnih.gov

In Vitro Anti-Inflammatory Assays

A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay, often using bovine serum albumin (BSA). Protein denaturation is a known cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory effects. mdpi.com

Studies on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) bearing a morpholine Mannich base showed potent activity in this assay. Specifically, compounds 4c and 4d exhibited significant inhibition of BSA denaturation with IC50 values of 25.3 µM and 26.3 µM, respectively. This level of activity is comparable to the standard anti-inflammatory drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com Similarly, certain thiazoline-2-thione derivatives were evaluated, with compound 4d showing an IC50 value of 21.9 µg/mL, outperforming aspirin (B1665792) (IC50 = 22 µg/mL) in the same assay. mdpi.com Another study on novel morpholine capped β-lactam derivatives identified several compounds with high anti-inflammatory ratios, indicating their potential as potent inhibitors. nih.gov

Table 2: In Vitro Anti-Inflammatory Activity of Morpholine Derivatives (BSA Denaturation Assay)

| Compound | Description | IC50 Value | Reference |

|---|---|---|---|

| Compound 4c | AMAC with morpholine Mannich base and methoxy substituent | 25.3 µM | japsonline.com |

| Compound 4d | AMAC with morpholine Mannich base and fluoro substituent | 26.3 µM | japsonline.com |

| Compound 4d | Thiazoline-2-thione derivative | 21.9 µg/mL | mdpi.com |

| Diclofenac Sodium (Standard) | Reference Drug | 20.3 µM | japsonline.com |

| Aspirin (Standard) | Reference Drug | 22 µg/mL | mdpi.com |

Exploration of Inflammatory Pathway Modulation

The anti-inflammatory effects of morpholine derivatives are often linked to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of pro-inflammatory enzymes and cytokines. Research on morpholinopyrimidine derivatives demonstrated that these compounds can dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. rsc.org

This inhibition occurs at both the mRNA and protein levels. Quantitative PCR analysis revealed that treatment with compounds V4 and V8 significantly decreased the transcriptional expression of iNOS, COX-2, and interleukin-1β (IL-1β) genes. rsc.org Western blot analysis further confirmed that the protein levels of iNOS and COX-2 were also substantially reduced. rsc.org Molecular docking experiments suggest that these compounds have a strong affinity for the active sites of iNOS and COX-2, inhibiting the inflammatory response. rsc.org Similarly, studies on morpholine capped β-lactam derivatives point to their potential as potent iNOS inhibitors. nih.gov

Anticancer Research and Cell Cycle Modulation

The morpholine ring is a key pharmacophore in the design of novel anticancer agents. A variety of morpholine-substituted derivatives have been synthesized and evaluated for their cytotoxic potential against numerous cancer cell lines, demonstrating promising activity through mechanisms that include cell cycle arrest and the induction of apoptosis. nih.govresearchgate.net

Inhibition of Cancer Cell Growth

Morpholine derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. In a study on morpholine substituted quinazoline (B50416) derivatives, compounds AK-3 and AK-10 displayed notable activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov For instance, AK-10 showed an IC50 value of 3.15 ± 0.23 μM against MCF-7 cells, while AK-3 had an IC50 of 6.44 ± 0.29 μM against the same cell line. nih.gov

Another study on triazene-appended morpholine chalcones also identified a compound with potent cytotoxicity. Compound 22 was particularly effective against human breast cancer cells (MDA-MB-231) and colon cancer cells (SW480), with IC50 values of 20 µM and 12.5 µM, respectively. nih.gov Importantly, this compound exhibited minimal cytotoxic effects on non-cancerous HEK-293T cells, indicating a degree of selectivity for cancer cells. nih.gov

Table 3: Cytotoxic Activity (IC50) of Selected Morpholine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| AK-3 | A549 | Lung | 10.38 ± 0.27 | nih.gov |

| MCF-7 | Breast | 6.44 ± 0.29 | nih.gov | |

| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | nih.gov | |

| AK-10 | A549 | Lung | 8.55 ± 0.67 | nih.gov |

| MCF-7 | Breast | 3.15 ± 0.23 | nih.gov | |

| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | nih.gov | |

| Compound 22 | MDA-MB-231 | Breast | 20 | nih.gov |

| SW480 | Colon | 12.5 | nih.gov |

Induction of Apoptosis and Related Protein Expression (e.g., P53, Fas)

A primary mechanism by which morpholine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies have shown that these compounds can arrest the cell cycle, preventing cancer cells from proliferating. For example, compounds AK-3 and AK-10 were found to inhibit cell proliferation by causing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, a triazene-appended morpholine chalcone (B49325) was also shown to arrest the cell cycle at the G1 phase. nih.gov

The primary cause of cell death induced by these compounds is apoptosis. nih.gov This process is often mediated by the modulation of key regulatory proteins. The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Activation of p53 can lead to the transcriptional induction of genes that promote cell death. researchgate.net One such critical downstream effector is the Fas ligand (FasL). nih.gov In the extrinsic apoptosis pathway, p53 induces the transcription of the Fas receptor (also known as APO-1 or CD95). researchgate.net The subsequent binding of FasL to the Fas receptor triggers a caspase cascade, leading to the execution of the apoptotic program. researchgate.net Mechanistic studies on morpholine quinazoline derivatives suggest they may induce apoptosis by binding to and inhibiting anti-apoptotic Bcl-2 proteins, which would otherwise prevent cell death. nih.gov

Interactions with Kinase Targets (e.g., PI3K, mTOR)

The morpholine scaffold, and specifically the 3-methylmorpholine (B1346471) moiety, has been incorporated into the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is common in various cancers. nih.gov

Non-clinical research has demonstrated that the stereochemistry of the 3-methylmorpholine group can significantly influence inhibitory activity. In one study focused on developing dual PI3K/mTOR inhibitors based on a sulfonyl-substituted morpholinopyrimidine scaffold, replacing the standard morpholine ring with (R)-3-methylmorpholine led to a 14-fold decrease in activity. nih.gov Conversely, the analog containing (S)-3-methylmorpholine maintained enzymatic and cellular effects comparable to the parent compound. nih.gov Further modifications pairing the (S)-3-methylmorpholine fragment with other substituents resulted in a consistent two-fold enhancement in enzymatic potency against PI3Kα. nih.gov

In a separate line of research, compounds containing a triazine scaffold and an (R)-3-methylmorpholine moiety were identified as potent inhibitors of mTOR. nih.gov These compounds also demonstrated good selectivity over the related PI3Kα kinase, highlighting the potential for designing selective mTOR inhibitors by utilizing this specific structural component. nih.gov

Table 1: Effect of 3-Methylmorpholine Stereochemistry on Kinase Inhibition

| Scaffold | Moiety | Target(s) | Observed Effect |

| Sulfonyl-substituted morpholinopyrimidine | (R)-3-methylmorpholine | PI3K/mTOR | 14-fold decrease in activity compared to the unsubstituted morpholine analog. nih.gov |

| Sulfonyl-substituted morpholinopyrimidine | (S)-3-methylmorpholine | PI3K/mTOR | Maintained enzymatic and cellular effects comparable to the parent compound. nih.gov |

| Triazine | (R)-3-methylmorpholine | mTOR | Potent inhibition of mTOR with good selectivity over PI3Kα. nih.gov |

Other Pharmacological Explorations (Non-Clinical)

Antioxidant Activity

While the morpholine nucleus is a structural component in various compounds synthesized and evaluated for antioxidant properties, direct non-clinical studies focusing on the antioxidant activity of this compound are not extensively documented in the scientific literature. Research in this area has tended to explore more complex morpholine derivatives.

Monoamine Oxidase (MAO) Inhibition

The primary pharmacological activity of this compound (also known as 3-MPM) and its isomers appears to be related to interactions with monoamine transporters rather than direct inhibition of monoamine oxidase (MAO). Phenylmorpholine derivatives are recognized as a class of compounds that act as releasing agents of monoamine neurotransmitters. wikipedia.org

In vitro studies using rat brain synaptosomes have characterized 3-MPM and its positional isomers as substrate-type releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.gov These assays are typically conducted in the presence of a non-selective MAO inhibitor, such as pargyline, to prevent the enzymatic breakdown of the monoamines being measured, which underscores that these compounds interact with the monoamine system in a way that is distinct from MAO inhibition. nih.gov The primary mechanism is the promotion of neurotransmitter efflux through transporters, which suggests stimulant properties. nih.gov

Table 2: Monoamine Transporter Activity of Phenylmorpholine Isomers

| Compound | Primary Mechanism | Transporter Targets | Implied Pharmacological Effect |

| 2-Methyl-2-(3-methylphenyl)morpholine (3-MPM) | Substrate-type releasing agent | DAT, NET, SERT | Stimulant properties nih.gov |

| 2-Methyl-2-(2-methylphenyl)morpholine (2-MPM) | Substrate-type releasing agent | DAT, NET, SERT | Stimulant properties nih.gov |

| 2-Methyl-2-(4-methylphenyl)morpholine (4-MPM) | Substrate-type releasing agent | DAT, NET, SERT | Potential for entactogen-like properties nih.gov |

Acetylcholinesterase (AChE) Inhibition

The morpholine ring is a structural feature present in various molecules designed and tested for acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the management of Alzheimer's disease. wikipedia.org However, direct investigation of this compound as an AChE inhibitor is not prominent in published non-clinical research.

Studies have shown that more complex molecules incorporating a morpholine moiety can exhibit significant AChE inhibition. For example, a series of novel morpholine-bearing quinoline (B57606) derivatives were synthesized and evaluated as potential cholinesterase inhibitors. mdpi.com A kinetic analysis of active compounds from this series indicated they could act as mixed-type AChE inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com This demonstrates the utility of the morpholine scaffold in the design of AChE inhibitors, although the inhibitory activity is contingent on the entire molecular structure and not just the presence of the morpholine ring.

Neuroprotective Potential

Direct preclinical studies on the neuroprotective potential of this compound are limited. However, neuroprotective effects can be inferred from the mechanisms of action of related compounds or broader pharmacological classes.